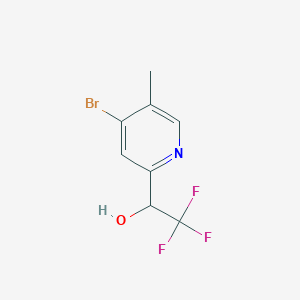

![molecular formula C15H22N2 B2779709 N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine CAS No. 939752-61-1](/img/structure/B2779709.png)

N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine” is a chemical compound with the molecular formula C15H22N2 . It has a molecular weight of 230.35 . The compound is part of a larger family of compounds known as tropane alkaloids .

Synthesis Analysis

The synthesis of this compound and similar structures has been a subject of research due to their biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of “N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine” consists of a bicyclic ring structure attached to a methylphenylmethyl group . The bicyclic ring structure is known as an azabicyclo[2.2.2]octane .Applications De Recherche Scientifique

Substance P (NK1) Receptor Antagonism

N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine has been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor. This compound, known as CP-96,345, inhibits substance P binding and is a classical competitive antagonist in the NK1 monoreceptor dog carotid artery preparation. It has selective NK1 antagonist properties, making it a valuable tool for investigating the physiological properties of substance P and exploring its role in diseases (Snider et al., 1991).

Muscarinic Activity in Alzheimer's Disease Drug Development

In the context of developing drugs for Alzheimer's disease, aromatic compounds with a 1-azabicyclo[3.3.0]octane ring, including derivatives of N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine, have been synthesized and evaluated for their pharmacological effects. These compounds have shown significant muscarinic activity, particularly selectivity for the M1 receptor, which is a crucial target in Alzheimer's disease treatment (Suzuki et al., 1999).

α7 Nicotinic Acetylcholine Receptor Activity in Schizophrenia

N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine derivatives have been evaluated for their α7 nicotinic acetylcholine receptor (nAChR) activity, which is relevant in the context of treating cognitive deficits in schizophrenia. These compounds, particularly azabicyclic amines, showed significant activity on the α7 nAChR, indicating their potential in drug discovery for schizophrenia treatment (Walker et al., 2008).

Antiarrhythmic and Anesthetic Activities

Compounds derived from 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol, a structurally related analog, have demonstrated strong antiarrhythmic and local anesthetic activities. This suggests potential therapeutic applications of N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine and its derivatives in cardiovascular and anesthetic medicine (Longobardi et al., 1979).

Antiprotozoal Activity

Derivatives of N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine have been explored for their antiprotozoal activity, particularly against Plasmodium falciparum and Trypanosoma brucei rhodesiense. This research indicates potential applications in treating diseases caused by these protozoa, such as malaria and sleeping sickness (Faist et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-12-2-4-13(5-3-12)10-16-15-11-17-8-6-14(15)7-9-17/h2-5,14-16H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYGXGBFINQGKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2CN3CCC2CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2779628.png)

![Methyl 2-amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2779629.png)

![[2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride](/img/structure/B2779634.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2779636.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2779637.png)

![(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2779638.png)

![5,7-Dibromo-2-(phenyl{[(2-thienylcarbonyl)oxy]imino}methyl)-1-benzofuran](/img/structure/B2779641.png)

![3-(3,4-Dimethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2779643.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779648.png)